molecular formula C3H7Cl3Si B1583192 Isopropyltrichlorosilane CAS No. 4170-46-1

Isopropyltrichlorosilane

Cat. No.: B1583192
CAS No.: 4170-46-1
M. Wt: 177.53 g/mol
InChI Key: GPWLZOISJZHVHX-UHFFFAOYSA-N
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Description

Isopropyltrichlorosilane is an organosilicon compound with the chemical formula (CH₃)₂CHSiCl₃. It is a colorless liquid that is primarily used as an intermediate in the production of other organosilicon compounds. This compound is known for its reactivity with water and alcohols, making it a valuable reagent in various chemical processes .

Safety and Hazards

Isopropyltrichlorosilane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Isopropyltrichlorosilane can be synthesized through several methods:

    Direct Process: This involves the reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. The reaction is carried out in a stirred bed reactor at a temperature of around 220°C.

    Reaction with Trichlorosilane: Another method involves the reaction of isopropyl alcohol with phosphoryl chloride and trichlorosilane.

Chemical Reactions Analysis

Isopropyltrichlorosilane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of isopropyltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or alkoxysilane groups. These groups can further react with other compounds to form stable organosilicon structures. The molecular targets and pathways involved in these reactions are primarily related to the formation of silicon-oxygen and silicon-carbon bonds .

Comparison with Similar Compounds

Isopropyltrichlorosilane can be compared with other alkyltrichlorosilanes, such as methyltrichlorosilane and ethyltrichlorosilane:

    Methyltrichlorosilane: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    Ethyltrichlorosilane: This compound has an ethyl group and is also less bulky than this compound.

This compound is unique due to its bulkier isopropyl group, which affects its reactivity and makes it suitable for specific applications where steric hindrance is beneficial .

Properties

IUPAC Name

trichloro(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl3Si/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWLZOISJZHVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194504
Record name Trichloro(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-46-1
Record name Trichloro(1-methylethyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloro(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyltrichlorosilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Isopropyltrichlorosilane in the synthesis of Isopropyldichlorosilane?

A1: In the study by [], this compound (this compound) is a byproduct formed during the synthesis of the target compound, Isopropyldichlorosilane. The reaction focuses on the direct process of reacting elemental silicon with isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. While the aim is to maximize the production of Isopropyldichlorosilane, a small amount of this compound is inevitably produced alongside other chlorosilanes.

Q2: Can you explain the significance of controlling the reaction conditions to minimize this compound formation?

A2: The research [] emphasizes optimizing reaction parameters to favor Isopropyldichlorosilane production. This includes controlling the ratio of reactants (isopropyl chloride to hydrogen chloride), the size of elemental silicon particles, and the reaction temperature. These factors influence the selectivity of the reaction, impacting the relative amounts of Isopropyldichlorosilane and byproducts like this compound. Minimizing this compound formation is desirable for maximizing the yield of the desired product and simplifying the purification process.

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